methyl (1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate
Description
Methyl (1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate is a synthetic organic compound featuring a piperidine core substituted with a methyl acetate group and a 4-chloro-2-(tetrazol-1-yl)benzoyl moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a critical pharmacophore known to mimic carboxylic acid groups in bioisosteric replacements, enhancing metabolic stability and binding affinity . This compound’s ester group suggests it could act as a prodrug, with hydrolysis yielding a carboxylic acid derivative for enhanced solubility or activity .
Properties
IUPAC Name |
methyl 2-[1-[4-chloro-2-(tetrazol-1-yl)benzoyl]piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-25-15(23)8-11-4-6-21(7-5-11)16(24)13-3-2-12(17)9-14(13)22-10-18-19-20-22/h2-3,9-11H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXMEXGQUZNVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with a nitrile.
Coupling with the Phenyl Group: The tetrazole is then coupled with a chlorinated phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling.
Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors.
Esterification: Finally, the ester group is introduced via esterification of the carboxylic acid derivative with methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the tetrazole ring, converting it to an amine.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include amines.
Substitution: Products include substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl (1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate is primarily investigated for its role as a potential therapeutic agent. It has been studied for:
- Antihypertensive Effects : Compounds with tetrazole moieties are known to exhibit antihypertensive properties. Research has indicated that derivatives of this compound may lower blood pressure by inhibiting angiotensin II receptors, similar to losartan and its analogs .
Cancer Research
Recent studies have explored the compound's efficacy in cancer treatment:
- Targeting Tumor Growth : The tetrazole ring is a common feature in anticancer agents due to its ability to interact with various biological targets. Preliminary findings suggest that this compound may inhibit cell proliferation in certain cancer cell lines .
Neuropharmacology
The compound's piperidine structure offers potential applications in neuropharmacology:
- Cognitive Enhancement : Investigations into the effects of piperidine derivatives on neurotransmitter systems have shown promise in enhancing cognitive functions. This compound may modulate cholinergic signaling pathways, thus improving memory and learning processes .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to active sites of enzymes. The piperidine ring can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in heterocyclic substituents, aromatic systems, and functional groups. Below is a comparative analysis:
Key Observations :
- Heterocyclic Substituents : Tetrazole (target compound) and triazole () differ in ring size and hydrogen-bonding capacity. Tetrazole’s higher acidity (pKa ~4.9) mimics carboxylic acids, while triazole (pKa ~10) is less acidic, altering target interactions .
- Functional Groups: The methyl ester in the target compound vs. Carboxylates generally exhibit higher aqueous solubility but lower membrane permeability .
- Thiazole () adds sulfur-based polarity and conformational rigidity .
Antibacterial Activity ():
Compounds with tetrazol-1-ylphenyl groups, such as 2-oxo-6-[4-(1H-tetrazol-1-yl)phenyl]-1,2-dihydropyridine derivatives, demonstrated potent activity against Staphylococcus aureus and Klebsiella pneumoniae. Docking studies revealed strong binding affinities correlated with MIC values, suggesting the tetrazole moiety’s role in target engagement . The target compound’s tetrazole group may similarly contribute to antimicrobial efficacy.
Gamma-Secretase Inhibition ():
Sodium carboxylate analogs (e.g., CHEMBL598450) showed IC₅₀ >50,000 nM, indicating weak activity. This contrasts with ester-containing compounds, which might require hydrolysis to active acids for potency. The target compound’s ester group could position it as a prodrug with improved bioavailability .
Structural Complexity and Target Selectivity ():
Complex analogs with biphenyl or triazole systems (e.g., ’s imidazolylmethyl piperidine) exhibit varied binding modes due to extended aromatic systems. The target compound’s simpler structure may favor selectivity for specific targets, reducing off-site interactions .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The chloro and tetrazole groups in the target compound likely increase logP compared to thiazole () or triazole () analogs, impacting membrane permeability.
- Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas ester groups (target compound) are prone to hydrolysis, influencing half-life .
- Solubility : Sodium carboxylates () offer superior solubility vs. esters, which may limit the target compound’s absorption unless hydrolyzed .
Biological Activity
Methyl (1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate is an organic compound with a complex structure that includes a piperidine ring and a tetrazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 351.79 g/mol. The IUPAC name reflects its structural complexity, indicating the presence of both chlorinated phenyl and tetrazole functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN5O3 |
| Molecular Weight | 351.79 g/mol |
| IUPAC Name | This compound |
| InChI Key | VHXUUMAIDWOMDJ-LBPRGKRZSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the tetrazole ring is particularly significant, as it often enhances the binding affinity of compounds to biological targets.
Interaction with Enzymes
Studies have indicated that compounds similar to this compound can act as enzyme inhibitors, modulating metabolic pathways and potentially leading to therapeutic effects in diseases such as cancer and inflammation.
Anticancer Activity
Research has demonstrated the anticancer potential of related tetrazole-containing compounds. For instance, certain pyrazole derivatives have shown significant cytotoxic effects against breast cancer cell lines, suggesting that similar structures may also exhibit potent anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells, enhancing their therapeutic efficacy when used in combination with established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The antimicrobial activity of tetrazole derivatives has been explored in various studies. Compounds with similar functional groups have displayed notable activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Study 1: Anticancer Effects
In a study involving pyrazole derivatives, compounds were tested for their cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. Results indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments, highlighting the potential for this compound to serve as a lead compound for further development .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of tetrazole derivatives showed that these compounds could effectively inhibit the growth of various bacterial strains. The study emphasized the need for further exploration into their mechanisms of action and potential applications in treating infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
